Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound that has garnered interest due to its versatile chemical properties and potential applications in various fields. This compound is characterized by its pyridine ring, which is substituted with amino, ethyl ester, and methyl groups, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate. This reaction is carried out in a high boiling point solvent such as pyridine or in the presence of a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction conditions are optimized to ensure the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-efficiency mixing and temperature control systems ensures the reproducibility and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and ester groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Similar in structure but contains a thieno ring.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Another dihydropyridine derivative with different substituents.
Uniqueness
Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 5-amino-2,4-dimethyl-1,2-dihydropyridine-6-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-14-10(13)9-8(11)6(2)5-7(3)12-9/h5,7,12H,4,11H2,1-3H3 |
InChI Key |
CTYYFJIVRMYAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(N1)C)C)N |
Origin of Product |
United States |
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